REACTION_CXSMILES
|
C1(COC([NH:11][CH2:12][CH2:13][C:14]2[CH:15]=[N:16][C:17]([CH2:20][CH2:21][NH:22]C(OCC3C=CC=CC=3)=O)=[CH:18][CH:19]=2)=O)C=CC=CC=1>[Pd]>[NH2:22][CH2:21][CH2:20][C:17]1[N:16]=[CH:15][C:14]([CH2:13][CH2:12][NH2:11])=[CH:19][CH:18]=1
|
Name
|
(Phenylmethoxy)-N-[2-(6-{2-[(phenylmethoxy)carbonylamino]ethyl}(3-pyridyl))ethyl]carboxamide
|
Quantity
|
3.6 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(=O)NCCC=1C=NC(=CC1)CCNC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(C=N1)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |